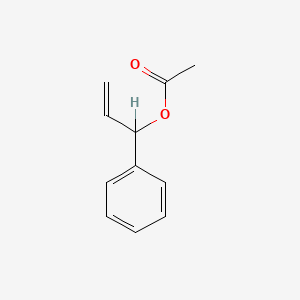
1-Phenyl-2-propenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Vinylbenzyl acetate: is an organic compound with the molecular formula C11H12O2 1-Phenyl-2-propenyl acetate or acetic acid 1-phenylallyl ester . This compound is characterized by its vinyl group attached to a benzyl acetate structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.
Chemical Reactions Analysis
Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.
Reduction: Alpha-vinylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Alpha-Vinylbenzyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.
Comparison with Similar Compounds
Alpha-Vinylbenzyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.
Cinnamyl acetate: Contains a similar vinylbenzyl structure but with a different substitution pattern.
Phenylallyl acetate: Another related compound with a similar backbone.
Uniqueness: Alpha-Vinylbenzyl acetate is unique due to its specific combination of a vinyl group and an acetate ester, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
7217-71-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
InChI Key |
WAUKBOOEPYNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

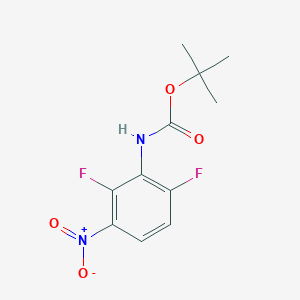
![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)
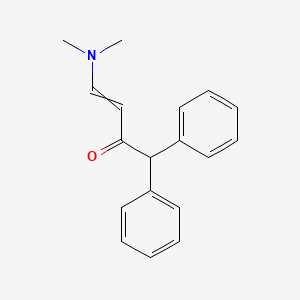
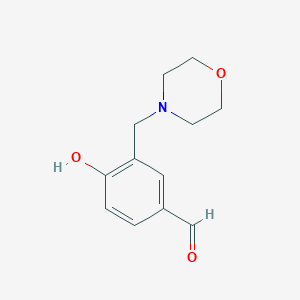
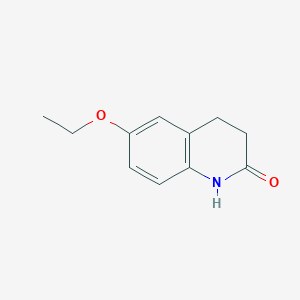
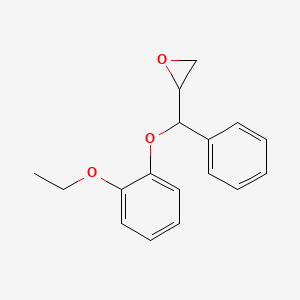
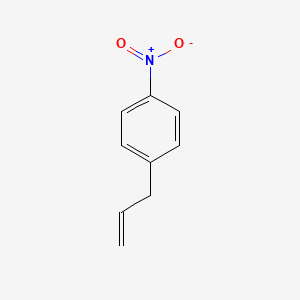
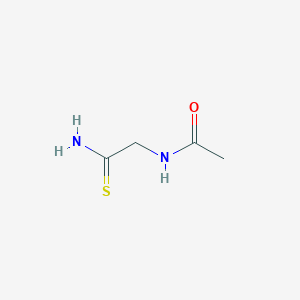
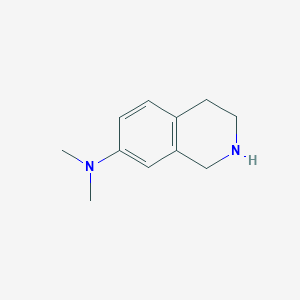
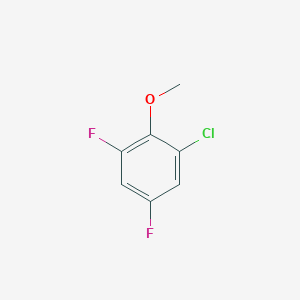
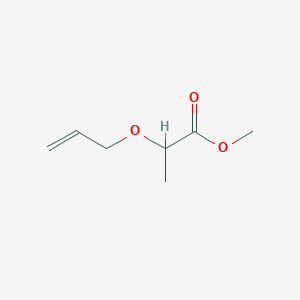
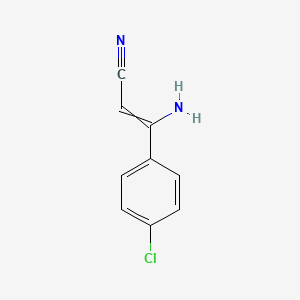
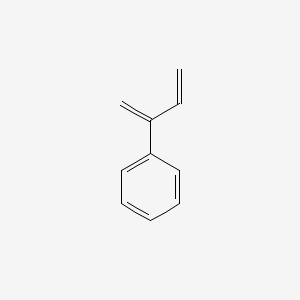
![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)
